molecular formula C15H14O4 B14509095 (3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one CAS No. 64284-46-4

(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B14509095
CAS No.: 64284-46-4
M. Wt: 258.27 g/mol
InChI Key: AKYFBMHZALZSBX-MRVPVSSYSA-N
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Description

(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound characterized by its unique naphthofuran structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a naphthalene ring fused with a furan ring, along with methoxy and methyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Core: Starting with a suitable naphthalene derivative, the core structure is constructed through various organic reactions such as Friedel-Crafts acylation.

    Furan Ring Formation: The furan ring is introduced via cyclization reactions, often involving the use of reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.

    Methoxy Group Introduction: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Cyclization and Purification: The final step involves cyclization to form the naphthofuran structure, followed by purification using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Reduced naphthofuran derivatives

    Substitution: Various substituted naphthofuran compounds

Scientific Research Applications

(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one: shares similarities with other naphthofuran derivatives, such as:

Uniqueness

  • Structural Features : The specific arrangement of methoxy and methyl groups in this compound contributes to its unique chemical properties and reactivity.
  • Biological Activity : The compound’s distinct structure may result in unique biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

64284-46-4

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(3R)-4,5-dimethoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C15H14O4/c1-8-12-10(15(16)19-8)7-9-5-4-6-11(17-2)13(9)14(12)18-3/h4-8H,1-3H3/t8-/m1/s1

InChI Key

AKYFBMHZALZSBX-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1C2=C(C=C3C=CC=C(C3=C2OC)OC)C(=O)O1

Canonical SMILES

CC1C2=C(C=C3C=CC=C(C3=C2OC)OC)C(=O)O1

Origin of Product

United States

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